1,5-Dibenzyl glutarate
CAS No.: 56977-08-3
VCID: VC20754588
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 1. Introduction to 1,5-Dibenzyl Glutarate1,5-Dibenzyl glutarate is an organic compound that belongs to the class of esters derived from glutaric acid and benzyl alcohol. It is characterized by the presence of two benzyl groups attached to the 1 and 5 positions of the glutarate backbone. This compound has garnered interest in various fields, including organic synthesis, pharmaceuticals, and materials science due to its unique structural properties and potential applications. Chemical Formula and Molecular Weight
Structural RepresentationThe structural formula of 1,5-dibenzyl glutarate can be represented as follows:
Synthetic Routes1,5-Dibenzyl glutarate can be synthesized through various methods, primarily involving the esterification of glutaric acid with benzyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Reaction MechanismThe synthesis involves the following steps:
Yield and PurityResearch indicates that under optimized conditions, yields can reach up to 85%, with purity levels exceeding 95% as determined by gas chromatography. Pharmaceutical Applications1,5-Dibenzyl glutarate has been investigated for its potential use in drug delivery systems due to its favorable solubility properties and biocompatibility. Material ScienceIn material science, it serves as a plasticizer in polymer formulations, enhancing flexibility and durability. Research StudiesRecent studies have explored its role as a precursor in the synthesis of various bioactive compounds and its potential applications in nanotechnology. Recent StudiesA variety of studies have focused on the properties and applications of 1,5-dibenzyl glutarate:
Comparative Analysis Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 56977-08-3 | ||||||||||||
Product Name | 1,5-Dibenzyl glutarate | ||||||||||||
Molecular Formula | C19H20O4 | ||||||||||||
Molecular Weight | 312.4 g/mol | ||||||||||||
IUPAC Name | dibenzyl pentanedioate | ||||||||||||
Standard InChI | InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | ||||||||||||
Standard InChIKey | PLZHJBTWPOYHHY-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | ||||||||||||
Synonyms | Pentanedioic Acid 1,5-Bis(phenylmethyl) Ester; Dibenzyl Pentanedioate; Glutaric Acid Dibenzyl Ester; | ||||||||||||
PubChem Compound | 5018465 | ||||||||||||
Last Modified | Sep 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume